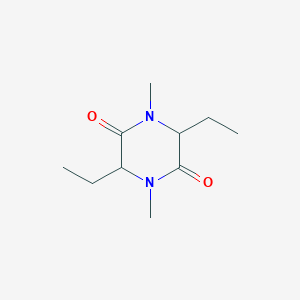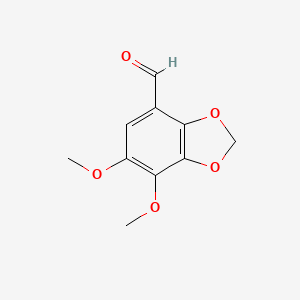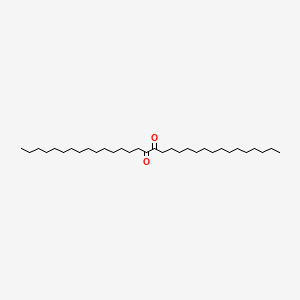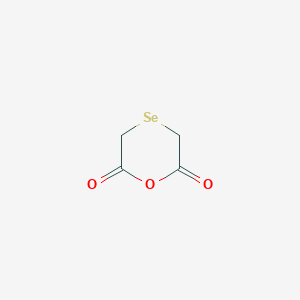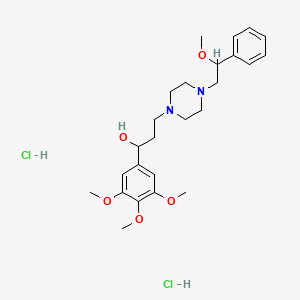
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenethyl and trimethoxyphenyl groups attached to a piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of a suitable phenethylamine derivative with methoxy reagents under controlled conditions.
Synthesis of the Trimethoxyphenyl Intermediate:
Coupling Reaction: The methoxyphenethyl and trimethoxyphenyl intermediates are then coupled using a piperazine ring as a linker. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Final Conversion to Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and the use of advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to:
Bind to Receptors: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic processes and biochemical reactions.
Alter Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
- 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol hydrochloride
- 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol sulfate
- 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol phosphate
Uniqueness
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride stands out due to its unique combination of functional groups and its specific interactions with biological targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
27588-42-7 |
|---|---|
分子式 |
C25H38Cl2N2O5 |
分子量 |
517.5 g/mol |
IUPAC名 |
3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C25H36N2O5.2ClH/c1-29-22-16-20(17-23(30-2)25(22)32-4)21(28)10-11-26-12-14-27(15-13-26)18-24(31-3)19-8-6-5-7-9-19;;/h5-9,16-17,21,24,28H,10-15,18H2,1-4H3;2*1H |
InChIキー |
BLLUKOAKBNKNSX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(CCN2CCN(CC2)CC(C3=CC=CC=C3)OC)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


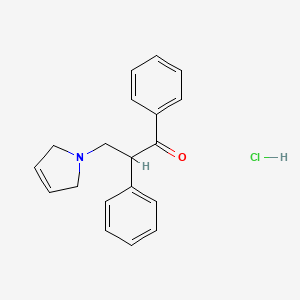
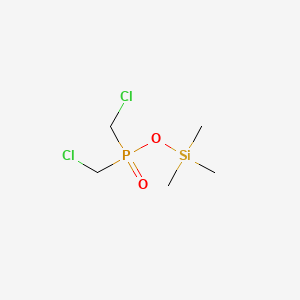
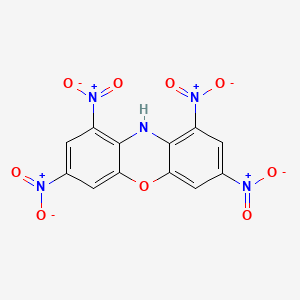
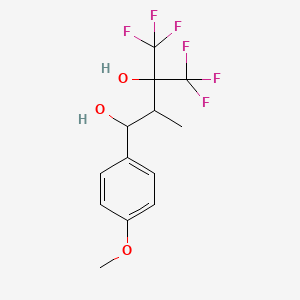



![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
